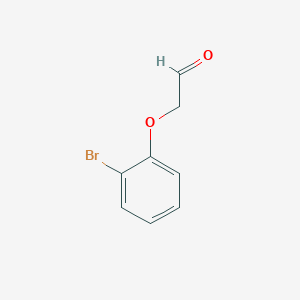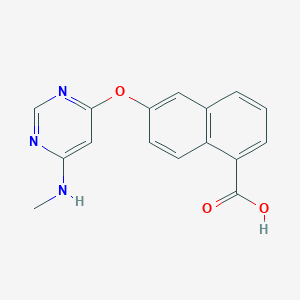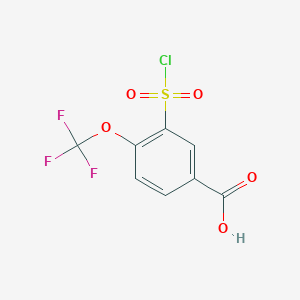
2-(2-Bromophenoxy)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenoxy)acetaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of phenoxyacetaldehyde and is used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)acetaldehyde typically involves the bromination of phenoxyacetaldehyde. One common method is the reaction of phenoxyacetaldehyde with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2-Bromophenoxy)acetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 2-(2-Bromophenoxy)ethanol using reducing agents like sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Bromophenoxy)acetic acid.
Reduction: 2-(2-Bromophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromophenoxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenoxy)acetaldehyde involves its interaction with various molecular targets. For example, in biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenoxy)acetaldehyde: Similar structure but with the bromine atom at the para position.
2-(2-Chlorophenoxy)acetaldehyde: Chlorine atom instead of bromine.
2-(2-Fluorophenoxy)acetaldehyde: Fluorine atom instead of bromine.
Uniqueness
2-(2-Bromophenoxy)acetaldehyde is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H7BrO2 |
|---|---|
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
2-(2-bromophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2 |
Clé InChI |
JRBLOLGIMXJCHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)




![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)

